

discovery and history of bicyclo[1.1.1]pentane derivatives

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Compound of Interest

Compound Name: 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

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An In-Depth Technical Guide to the Discovery and History of Bicyclo[1.1.1]pentane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold, once a mere chemical curiosity due to its highly strained and aesthetically pleasing three-dimensional structure, has emerged as a cornerstone in modern medicinal chemistry and materials science. Its unique rigid structure and favorable physicochemical properties have established it as a valuable bioisostere for commonly used motifs such as para-substituted phenyl rings, internal alkynes, and tert-butyl groups. This guide provides a comprehensive overview of the discovery and historical development of BCP derivatives, from their challenging initial syntheses to the sophisticated methodologies that have enabled their widespread application. We will delve into the pivotal role of [1.1.1]propellane as a versatile precursor, explore the evolution of synthetic strategies for functionalized BCPs, and highlight their transformative impact on drug discovery.

The Dawn of a Strained Scaffold: Early Synthesis and Characterization

The journey of bicyclo[1.1.1]pentane began in 1964 when Kenneth B. Wiberg and his colleagues reported its first synthesis.^{[1][2]} At the time, the molecule was a significant synthetic

challenge, representing a fascinating example of a highly strained carbocyclic system. Comprising a cyclobutane ring bridged by another cyclobutane, BCP possesses a significant strain energy of 66.6 kcal/mol compared to its acyclic counterpart, pentane.^{[1][2]} Despite this inherent strain, the BCP core was found to be surprisingly robust.^{[1][2]}

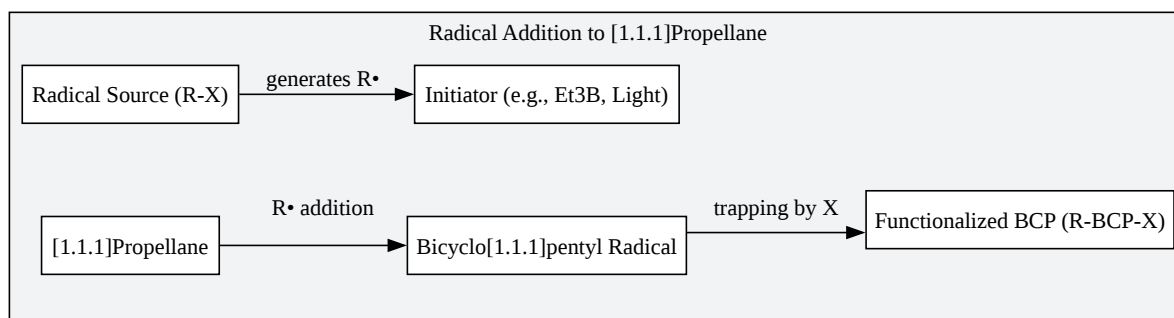
The initial synthetic routes were often multi-step and low-yielding, limiting the exploration of BCP's potential. A significant breakthrough that unlocked the world of BCP chemistry was the synthesis of the even more strained hydrocarbon, [1.1.1]propellane, by Wiberg and Walker in 1982.^{[3][4][5][6]} This remarkable molecule, with its inverted tetrahedral geometry at the bridgehead carbons, proved to be a stable yet highly reactive precursor to a vast array of BCP derivatives.^{[4][7]}

[1.1.1]Propellane: The Versatile Gateway to Bicyclo[1.1.1]pentanes

The development of practical synthetic routes to [1.1.1]propellane was a watershed moment for BCP chemistry. In 1985, Szeimies and co-workers developed an improved method for its preparation from a commercially available starting material, making it much more accessible to the broader scientific community.^[3] The unique reactivity of [1.1.1]propellane lies in its weak central carbon-carbon bond, which can be readily cleaved through various reaction pathways, providing a versatile entry point for the synthesis of 1,3-disubstituted BCPs.^{[3][7]}

Radical Additions to [1.1.1]Propellane

The central bond of [1.1.1]propellane is susceptible to homolytic cleavage, making it an excellent substrate for radical addition reactions. A wide variety of radical precursors can be added across the central bond to generate functionalized BCPs. For instance, Uchiyama and co-workers developed a radical multicomponent carboamination of [1.1.1]propellane, enabling the synthesis of multi-functionalized BCP derivatives.^[3] Similarly, Anderson and co-workers reported an efficient triethylborane-initiated atom-transfer radical addition of alkyl halides to [1.1.1]propellane.^[3]



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Caption: General schematic of radical addition to [1.1.1]propellane.

Ionic Additions to [1.1.1]Propellane

The central bond of [1.1.1]propellane can also undergo heterolytic cleavage, reacting with both nucleophiles and electrophiles. Organolithium and Grignard reagents can add to propellane to form 1-substituted BCP-metal reagents, which can then be trapped with various electrophiles. [8] More recently, the Aggarwal group has developed elegant methods for the 1,3-difunctionalization of [1.1.1]propellane via 1,2-metallate rearrangements of boronate complexes.[9]

The Rise of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

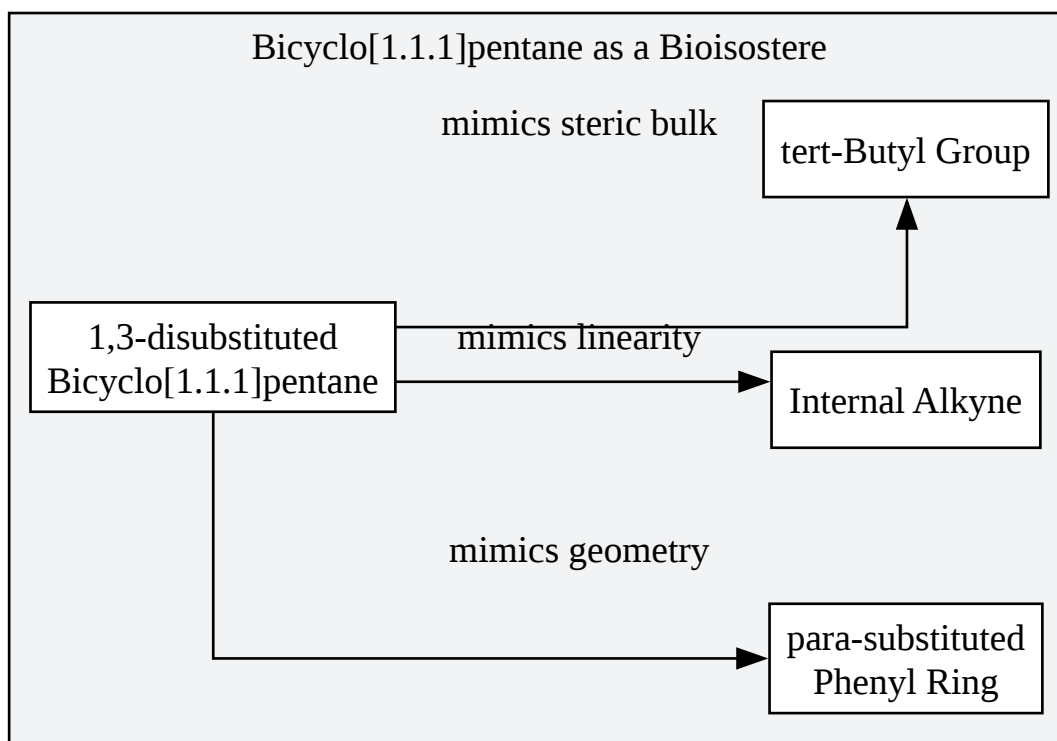
The true explosion of interest in BCP chemistry came with the recognition of its potential as a bioisostere in drug design.[1][2] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The rigid, three-dimensional structure of the BCP core allows it to mimic the geometry and substituent exit vectors of several key functionalities, while often imparting superior physicochemical properties.

BCP as a Bioisostere for Aromatic Rings and Other Moieties

The 1,3-disubstituted BCP scaffold has been widely employed as a non-classical bioisostere for para-substituted benzene rings.^{[5][10][11]} Replacing a flat, aromatic ring with a saturated, three-dimensional BCP core can lead to significant improvements in key drug-like properties, including:

- **Increased Aqueous Solubility:** The less lipophilic nature of the BCP core compared to a phenyl ring generally leads to enhanced water solubility.^[12]
- **Improved Metabolic Stability:** The absence of aromatic C-H bonds susceptible to oxidative metabolism can result in greater metabolic stability and a longer in vivo half-life.^{[10][11]}
- **Enhanced Permeability:** The compact and rigid nature of the BCP scaffold can contribute to improved passive permeability across biological membranes.^[8]
- **Novel Intellectual Property:** The use of the BCP motif can provide a route to novel chemical matter with distinct intellectual property protection.

Beyond phenyl rings, the BCP core has also been successfully used as a bioisostere for internal alkynes and tert-butyl groups.^[8]



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Caption: The BCP core as a versatile bioisostere.

BCP-Containing Drug Candidates

The successful application of the BCP motif as a bioisostere is evident in the growing number of drug candidates that incorporate this scaffold. A notable example is the development of potent and orally available indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, where the replacement of a central phenyl ring with a BCP core dramatically improved metabolic stability by mitigating amide hydrolysis.^{[10][11]}

Drug Candidate/Analogue	Target	Original Moiety	BCP Bioisostere	Key Improvement(s)
IDO1 Inhibitor[10][11]	IDO1	Phenyl	Bicyclo[1.1.1]pentane	Improved metabolic stability
γ -Secretase Inhibitor[5]	γ -Secretase	Phenyl	Bicyclo[1.1.1]pentane	Enhanced potency and oral activity
LpPLA2 Inhibitor[1]	LpPLA2	Phenyl	Bicyclo[1.1.1]pentane	Improved physicochemical profile

Beyond Bridgehead Functionalization: The Advent of 1,2-Difunctionalized BCPs

For many years, the functionalization of BCPs was largely limited to the bridgehead (1 and 3) positions, effectively mimicking para-substituted arenes. The synthesis of 1,2-difunctionalized BCPs, which could serve as bioisosteres for ortho- and meta-substituted benzenes, remained a significant challenge. Recently, however, several groups have made significant strides in this area, developing versatile platforms for the synthesis of these long-sought-after building blocks. [13] These advances have further expanded the utility of the BCP scaffold in medicinal chemistry, allowing for the exploration of a wider range of chemical space.[13]

Key Experimental Protocols

To provide a practical understanding of BCP synthesis, we present a generalized protocol for the preparation of [1.1.1]propellane, the key precursor to BCP derivatives.

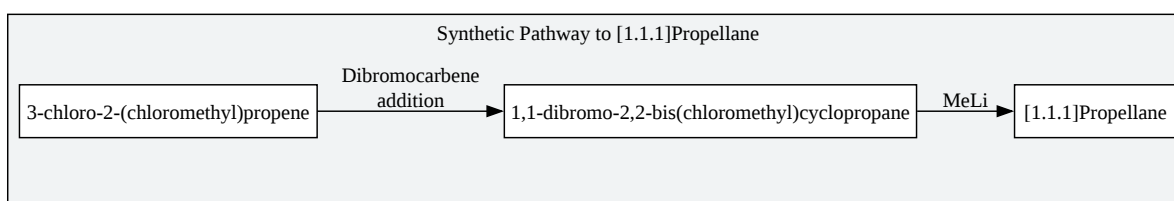
Synthesis of [1.1.1]Propellane (Adapted from Szeimies et al.)

Step 1: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

- To a vigorously stirred solution of 3-chloro-2-(chloromethyl)propene, bromoform, and a phase-transfer catalyst (e.g., dibenzo-18-crown-6) in a suitable solvent, add a concentrated aqueous solution of sodium hydroxide dropwise at a controlled temperature.
- After the addition is complete, continue stirring until the reaction is complete (monitored by GC or TLC).
- Perform a standard aqueous workup, followed by purification of the crude product by distillation or chromatography to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

Step 2: Synthesis of [1.1.1]Propellane

- To a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in a dry, ethereal solvent at low temperature (e.g., -78 °C), add a solution of methyllithium dropwise with vigorous stirring.
- After the addition, allow the reaction mixture to warm to 0 °C and stir for an additional hour.
- The resulting solution of [1.1.1]propellane is typically not isolated but is used directly in subsequent reactions. The yield can be determined by reacting an aliquot with a trapping agent, such as thiophenol, and quantifying the adduct.^[14]



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Caption: Simplified synthetic route to [1.1.1]propellane.

Future Outlook

The field of bicyclo[1.1.1]pentane chemistry continues to evolve at a rapid pace. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including photoredox and electrochemical approaches.^[15] The exploration of novel BCP derivatives, such as those with bridge functionalization and heteroatom-containing scaffolds, will undoubtedly open up new avenues in medicinal chemistry and materials science. The continued collaboration between academic and industrial researchers will be crucial in translating the exciting potential of BCPs into tangible benefits for society.

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